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The following table compiles the absolute bimolecular rate constants for the reactions of

dichloronitromethane with various radicals, as reported in research studies.

Reactive
Species

Rate Constant (M⁻¹
s⁻¹)

Experimental Method & Context

Hydrated
Electron (eₐq⁻)

Not precisely stated,
but used in kinetic

model [1]

Pulse Radiolysis: Combined with kinetic computer
modeling and ⁶⁰Co gamma-irradiations to elucidate

degradation pathways and product formation [1].

Hydroxyl
Radical (HO•)

~10⁸ [2] UV/Monochloramine (UV/NH₂Cl) Treatment: First-

principle kinetic modeling was used to simulate degradation,
identifying contributions from different radicals [2].

Chlorine Atom
(Cl•)

~10¹⁰ [2]

Dichloride
Radical Anion
(Cl₂•⁻)

~10⁹ [2]

Chine Oxide
Radical (ClO•)

~10⁵ - 10⁶ [2]
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Reactive
Species

Rate Constant (M⁻¹
s⁻¹)

Experimental Method & Context

Carbonate
Radical Anion
(CO₃•⁻)

~10⁶ - 10⁷ [2]

Experimental Protocols Overview

The quantitative data in the table above was generated using specific advanced experimental techniques:

Pulse Radiolysis: This technique uses short, high-energy electron pulses to rapidly generate
reactive radicals in a solution, allowing researchers to measure the kinetics of their reactions with

target compounds like DCNM in real-time [1].
First-Principle Kinetic Modeling: This approach involves developing a mathematical model based

on known chemical reactions and physics. The model is then used to simulate the degradation of
DCNM under processes like UV/NH₂Cl treatment, and the simulated results are matched to

experimental data to derive rate constants that would be difficult to measure directly [2].

Create Your Own Diagrams with Graphviz

You can use the following Graphviz DOT script as a template to visualize the degradation pathways of

Dichloronitromethane. This script defines the elements and relationships, and you can customize colors and

layout.
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DCNM Degradation Pathways
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This code generates a diagram illustrating the logical relationship in the radical-driven degradation of

DCNM:

DCNM Degradation Pathways

Key Insights and Data Application

The data indicates that Dichloronitromethane is highly reactive with several radical species, particularly

Cl• and Cl₂•⁻, which are key drivers in its degradation during water treatment processes [2]. The
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experimental protocols provide a foundation for your work:

For Comparison: The rate constants allow direct comparison of DCNM's reactivity against other
halonitromethanes or contaminants.

For Modeling: You can use these values in kinetic models to predict the efficiency of DCNM removal
in various water treatment scenarios.

For Mechanism Validation: The data supports understanding that degradation involves radical
attack leading to bond cleavage and inorganic products [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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